molecular formula C15H16F3N3O2 B12234253 4,4,4-trifluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}butanamide

4,4,4-trifluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}butanamide

Cat. No.: B12234253
M. Wt: 327.30 g/mol
InChI Key: WAJJUACFBDERGF-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}butanamide is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. The presence of trifluoromethyl groups and a pyrazole ring in its structure contributes to its distinct reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}butanamide typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with 4,4,4-trifluorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then subjected to a reduction step using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,4-Trifluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. These interactions can lead to the inhibition of specific enzymes or signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
  • Ethyl 4,4,4-trifluoroacetoacetate
  • 4,4,4-Trifluoro-3-oxo-2′-butyronaphthone

Uniqueness

4,4,4-Trifluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}butanamide stands out due to the presence of both a trifluoromethyl group and a pyrazole ring in its structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H16F3N3O2

Molecular Weight

327.30 g/mol

IUPAC Name

4,4,4-trifluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]butanamide

InChI

InChI=1S/C15H16F3N3O2/c16-15(17,18)7-6-14(23)19-10-13(22)11-2-4-12(5-3-11)21-9-1-8-20-21/h1-5,8-9,13,22H,6-7,10H2,(H,19,23)

InChI Key

WAJJUACFBDERGF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(CNC(=O)CCC(F)(F)F)O

Origin of Product

United States

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